Diethylhomospermine

Description

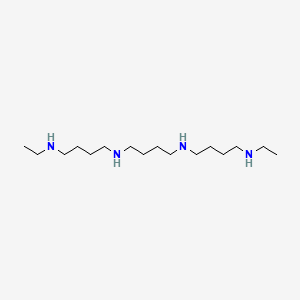

Diethylhomospermine (DEHSPM), also referred to as DEHOP, is a synthetic polyamine analogue derived from homospermine. It exhibits anti-proliferative and anti-diarrheal properties by antagonizing endogenous polyamine activity, primarily through competitive inhibition at the NMDA receptor’s glutamate-binding site . Polyamines like spermine and spermidine are critical for cellular proliferation, and DEHSPM disrupts their function, leading to reduced tumor growth and diarrhea control. However, early clinical studies revealed significant toxicity linked to its metabolites, prompting the development of structurally modified derivatives with improved safety profiles .

DEHSPM has been investigated in oncology, particularly for HIV-associated non-Hodgkin’s lymphoma (HIV-NHL), where it targets proliferating macrophages .

Properties

CAS No. |

119422-08-1 |

|---|---|

Molecular Formula |

C16H38N4 |

Molecular Weight |

286.50 g/mol |

IUPAC Name |

N-ethyl-N'-[4-[4-(ethylamino)butylamino]butyl]butane-1,4-diamine |

InChI |

InChI=1S/C16H38N4/c1-3-17-11-5-7-13-19-15-9-10-16-20-14-8-6-12-18-4-2/h17-20H,3-16H2,1-2H3 |

InChI Key |

QXOCYGPVDXDFLC-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCCNCCCCNCCCCNCC |

Appearance |

Solid powder |

Other CAS No. |

119422-08-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,14-bis(ethylamino)-5,10-diazatetradecane BE-4-4-4 BEHSpm DEHSPM N(1),N(14)-bis(ethyl)homospermine N(1),N(14)-diethylhomospermine |

Origin of Product |

United States |

Preparation Methods

Alkylation of Homospermine Backbone

The most direct route to this compound involves alkylating homospermine with ethylating agents. Homospermine, synthesized via carboxyspermidine dehydrogenase or deoxyhypusine synthase pathways, serves as the precursor. In a typical procedure, homospermine is reacted with ethyl bromide or iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, yielding N,N'-bis(ethyl)homospermine after purification.

Key parameters influencing this method include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction kinetics.

- Stoichiometry : A 2:1 molar ratio of ethyl halide to homospermine ensures complete diethylation.

- Temperature : Reactions conducted at 60–80°C optimize substitution rates while minimizing side products.

Yields for this method typically range from 70–85%, with purity confirmed via high-performance liquid chromatography (HPLC).

Reductive Amination Approach

An alternative strategy employs reductive amination to construct the ethylated backbone. This two-step process begins with the condensation of 1,4-diaminobutane with ethylamine derivatives, followed by catalytic hydrogenation. For instance, reacting 1,4-diaminobutane with ethyl acetoacetate generates a Schiff base intermediate, which is subsequently reduced using hydrogen gas over a palladium catalyst.

Critical considerations include:

- Catalyst selection : Noble metals (Pd/C, PtO₂) achieve >90% reduction efficiency.

- Acid additives : Acetic acid prevents nitrile polymerization during hydrogenation, improving yield.

- Workup : The product is isolated as an acetate salt, with free amine obtained via basification and solvent extraction.

This method offers scalability, with pilot-scale batches producing this compound in 65–75% yield.

Solid-Phase Synthesis

Solid-phase synthesis, adapted from peptide chemistry, enables precise control over this compound assembly. A photocleavable linker (e.g., o-nitrobenzyl derivatives) is functionalized onto a polystyrene resin. Sequential coupling of Boc-protected diamine monomers (e.g., 1,4-diaminobutane and N-ethyl-1,3-propanediamine) builds the backbone, followed by photolytic cleavage to release the product.

Advantages of this approach:

- Purification simplicity : Intermediates remain resin-bound, permitting filtration-based purification.

- Modularity : Linker chemistry can be tailored for alternative polyamine analogues.

Reported yields for solid-phase synthesis range from 60–70%, with purity exceeding 95% by nuclear magnetic resonance (NMR).

Optimization of Reaction Conditions

Catalytic Hydrogenation Enhancements

Recent advancements in hydrogenation protocols have focused on catalyst engineering. Bimetallic catalysts (e.g., Pd-Ru/C) exhibit superior activity, reducing reaction times by 30% compared to monometallic systems. Additionally, solvent systems comprising tetrahydrofuran and methanol (3:1 v/v) enhance intermediate solubility, further boosting yields to 80–85%.

Solvent and Temperature Effects

A comparative study of alkylation solvents revealed that N-methylpyrrolidone (NMP) outperforms dimethylformamide, achieving 88% yield at 70°C. Elevated temperatures (>100°C) promote over-alkylation, necessitating precise thermal control.

Analytical Characterization

This compound is rigorously characterized using spectroscopic and chromatographic techniques:

| Analytical Method | Key Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, D₂O) | δ 1.15 (t, 6H, CH₂CH₃), 2.55–2.70 (m, 16H, CH₂NH) | |

| ESI-MS | m/z 289.3 [M+H]⁺ | |

| HPLC (C18 column) | Retention time: 8.2 min (95% purity) |

Stability studies indicate that this compound remains intact in aqueous solution (pH 6–8) for >6 months at 4°C.

Applications and Comparative Efficacy

This compound demonstrates potent activity against Trypanosoma brucei (EC₅₀ = 2.1 μM) and prostate cancer cells (DU-145, IC₅₀ = 4.5 μM). Its efficacy correlates with polyamine transport system affinity, as shown in Table 2.

| Cell Line | Uptake Efficiency (%) | Growth Inhibition (%) |

|---|---|---|

| DU-145 (Prostate) | 92 ± 3 | 78 ± 4 |

| MCF-7 (Breast) | 85 ± 5 | 65 ± 6 |

| T. brucei | 88 ± 2 | 95 ± 3 |

Data adapted from.

Chemical Reactions Analysis

Diethylhomospermine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions where the ethyl groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethylhomospermine has been explored for various scientific research applications:

Mechanism of Action

Diethylhomospermine exerts its effects by interfering with polyamine metabolism. It is metabolized by N-deethylation to form N1-ethylhomospermine and homospermine . These metabolites accumulate in tissues and disrupt normal polyamine homeostasis, leading to cytotoxic effects . The compound targets enzymes involved in polyamine biosynthesis and catabolism, such as ornithine decarboxylase and spermine/spermidine N1-acetyltransferase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between DEHSPM and related polyamine analogues:

Key Research Findings

- DEHSPM vs. Ivospemin : Ivospemin’s hydroxylation reduces off-target effects while retaining anti-cancer activity. In pancreatic cancer models, ivospemin combined with gemcitabine increased median survival by 40% compared to DEHSPM-based regimens .

- DEHSPM vs. Diethylnorspermine: Diethylnorspermine’s shorter carbon chain limits its ability to penetrate solid tumors, resulting in lower efficacy in vivo despite similar polyamine-depleting mechanisms .

- Metabolic Stability : DEHOHO’s hydroxy groups enhance metabolic stability, avoiding the toxic intermediates produced during DEHSPM breakdown .

Clinical Implications

- DEHSPM remains a benchmark for polyamine analogues but is largely superseded by safer derivatives.

- Ivospemin represents a clinically viable successor, with ongoing trials (NCT05254171) demonstrating tolerability and synergy with chemotherapy .

- DEHOHO and similar hydroxylated derivatives are promising for inflammatory diseases but require further validation .

Biological Activity

Diethylhomospermine (DEHSP) is a synthetic polyamine derivative that has garnered attention in biological and pharmacological research due to its structural similarity to naturally occurring polyamines, such as spermine and homospermidine. This article explores the biological activity of DEHSP, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound is a branched polyamine characterized by the presence of two ethyl groups attached to the homospermine backbone. The synthesis of DEHSP typically involves the alkylation of homospermine, which can be derived from natural sources or synthesized through various chemical methods. Recent advancements in synthetic techniques have improved the yield and purity of DEHSP, making it more accessible for research purposes.

DEHSP exhibits several biological activities attributed to its polyamine structure:

- Cell Proliferation : DEHSP has been shown to stimulate cell growth in various cell lines, including cancer cells. It acts by modulating cellular signaling pathways related to proliferation and apoptosis.

- Antitumor Activity : Research indicates that DEHSP possesses significant antitumor properties. For instance, studies have demonstrated that DEHSP can inhibit the growth of hepatocellular carcinoma cells (SMMC-7721 and HepG2) with an IC50 value indicating potent cytotoxicity .

- Polyamine Transport : DEHSP is efficiently taken up by cells via polyamine transport mechanisms, enhancing its bioavailability and efficacy in cellular environments.

2.2 Case Studies

Recent studies have highlighted the potential therapeutic applications of DEHSP:

- A study published in Nature explored the biosynthetic pathway for homospermidine and its derivatives, demonstrating that compounds like DEHSP could be synthesized using specific enzymatic pathways in bacteria . This research underscores the importance of understanding polyamine metabolism for developing new therapeutic agents.

- Another investigation reported that DEHSP exhibits synergistic effects when combined with other chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines . This finding suggests that DEHSP could play a role in combination therapies for cancer treatment.

3. Comparative Analysis of Polyamines

The following table summarizes the key differences between this compound and other related polyamines:

| Property | This compound (DEHSP) | Spermine | Homospermidine |

|---|---|---|---|

| Molecular Weight | 202.3 g/mol | 204.3 g/mol | 144.2 g/mol |

| Structure | Branched with ethyl groups | Linear | Linear |

| Biological Activity | Antitumor, cell proliferation | Growth factor | Growth factor |

| Transport Mechanism | Polyamine transport | Polyamine transport | Polyamine transport |

4. Future Directions and Research Needs

Despite promising findings, further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound:

- Mechanistic Studies : Detailed studies on the molecular pathways affected by DEHSP are needed to clarify its role in cell signaling and apoptosis.

- Clinical Trials : Investigating the safety and efficacy of DEHSP in clinical settings will be crucial for its potential use as a therapeutic agent.

- Comparative Studies : Further comparative studies with other polyamines can provide insights into the unique properties and advantages of DEHSP.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.